pGlu-His-OH

Vue d'ensemble

Description

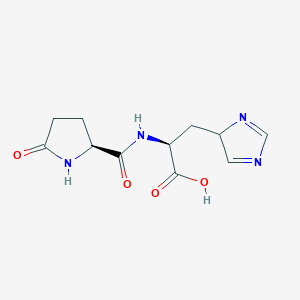

pGlu-His-OH, also known as pyroglutamylhistidine, is a compound with the molecular formula C11H14N4O4 and a molar mass of 266.25 . It is a derivative of natural amino acids .

Synthesis Analysis

The synthesis of pGlu-His-OH involves complex biochemical processes. A study has shown that pGlu-His-OH can be generated via the derived acyl hydrazide handle . Another study demonstrated that modifications in position 6 and 10 of natural GnRH can improve the metabolic stability .

Molecular Structure Analysis

The molecular structure of pGlu-His-OH is complex and involves various biochemical interactions. A study found that pGlu-His-OH binds to an allosteric site of the thyrotropin-releasing hormone receptor .

Chemical Reactions Analysis

The chemical reactions involving pGlu-His-OH are intricate and involve various enzymes. One study found that pyroglutamic acid (pGlu), a natural amino acid derivative, efficiently inhibited the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .

Physical And Chemical Properties Analysis

pGlu-His-OH has a molecular formula of C11H14N4O4 and a molar mass of 266.25 .

Applications De Recherche Scientifique

Enzyme Inhibition

Pyroglutamic acid (pGlu) has been found to efficiently inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease . These enzymes are associated with several important clinical conditions in humans .

For instance, pGlu potently suppressed the activity of PDE5A1 with a half-maximal inhibitory concentration (IC50) of 5.23 µM, compared with that of the standard drug sildenafil citrate (IC50 = 7.14 µM) . Moreover, pGlu at a concentration of 20 µg/mL was found to efficiently inhibit human ACE with 98.2% inhibition . The urease-catalyzed reaction was also remarkably inactivated by pGlu and standard acetohydroxamic acid with IC50 values of 1.8 and 3.9 µM, respectively .

Probiotic and Prebiotic Applications

In the field of food science, pGlu has been studied for its influence on the content of certain compounds in yoghurt during the shelf-life period . The study evaluated the influence of probiotics (Lactobacillus acidophilus and Bifidobacteria) and/or prebiotics (1 and 3% inulin and fructo-oligosaccharides) on the content of butyric acid (C4) and pGlu in yoghurt .

Probiotic yoghurt presented the highest content of pGlu, approximately 130 mg/100 g . The addition of fibre to probiotics (synbiotic yoghurt) increased the C4 content by 30% . The contents of C4 and pGlu generally increased up to 20 days of storage and then decreased up to 30 days of storage .

Mécanisme D'action

Target of Action

pGlu-His-OH, also known as Pyroglutamyl-Histidine, is a dipeptide that has been found to interact with several targets in the body. One of the primary targets of pGlu-His-OH is the Thyrotropin-Releasing Hormone Receptor (TRHR) . TRHR is a member of the rhodopsin-like G protein-coupled receptor superfamily . It plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis .

Mode of Action

The interaction of pGlu-His-OH with its targets leads to a series of biochemical reactions. For instance, when pGlu-His-OH binds to TRHR, it can act as an antagonist, inhibiting the actions of the Thyrotropin-Releasing Hormone (TRH) . This interaction can lead to changes in the activity of the receptor and subsequently alter the signaling pathways it is involved in .

Biochemical Pathways

The binding of pGlu-His-OH to TRHR can affect several biochemical pathways. For example, it can influence the phosphoinositide-calcium-protein kinase C pathway , which is involved in the regulation of various cellular processes, including cell proliferation and differentiation . Additionally, pGlu-His-OH has been found to inhibit the catalytic activities of three important enzymes: Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease .

Result of Action

The molecular and cellular effects of pGlu-His-OH’s action can vary depending on the specific target and the biochemical pathway involved. For instance, the inhibition of PDE5A1 by pGlu-His-OH can potentially lead to an increase in cyclic guanosine monophosphate (cGMP) levels, which can have various effects on cellular function .

Orientations Futures

The future directions for the study of pGlu-His-OH involve further exploration of its biochemical properties and potential therapeutic applications. For instance, one study suggested that pGlu-His-OH could be used to develop small molecule non-peptide antagonists . Another study suggested that pGlu-His-OH could be used to inhibit the catalytic activities of various enzymes .

Propriétés

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-9-2-1-7(14-9)10(17)15-8(11(18)19)3-6-4-12-5-13-6/h4-5,7-8H,1-3H2,(H,12,13)(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWCSGJOVUQCME-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyroglutamylhistidine | |

CAS RN |

32159-22-1 | |

| Record name | 5-Oxo-L-prolyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32159-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

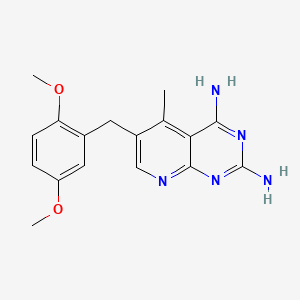

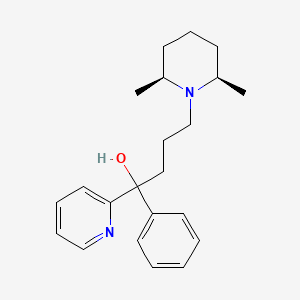

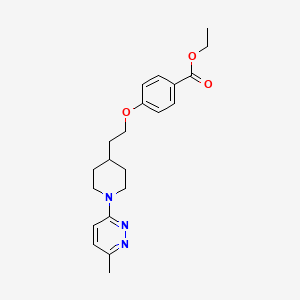

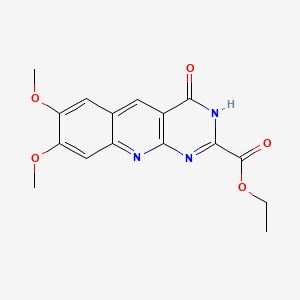

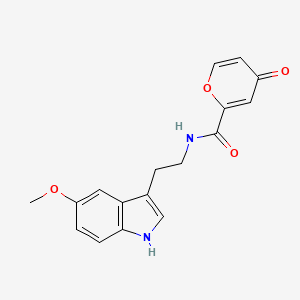

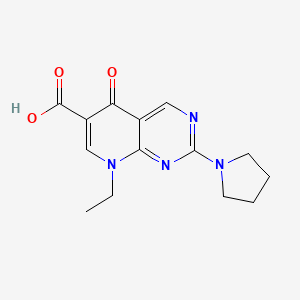

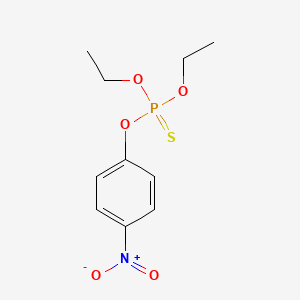

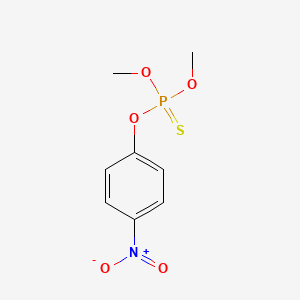

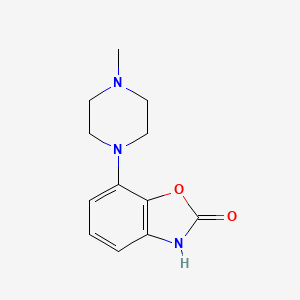

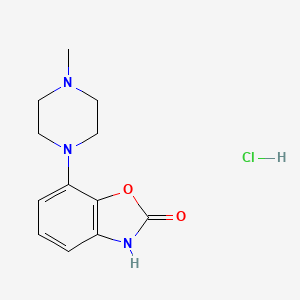

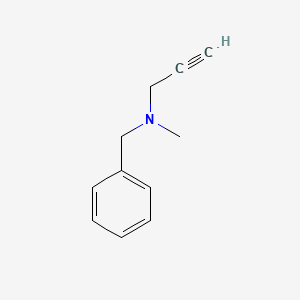

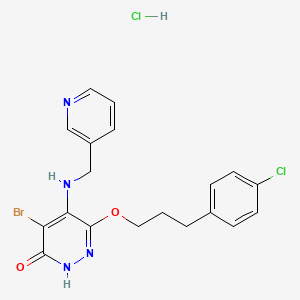

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.